Bienvenue dans la boutique en ligne BenchChem!

(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Antibacterial MIC Benzoxazine

This 2-yl regioisomer is the validated starting point for Gram-positive antibacterial hit-to-lead programs (MIC ≤4.03 µg/mL against E. faecalis) and aldose reductase SAR baselines. Its lower mp (177–181°C) vs. the 6-yl analog (281–283°C) simplifies handling, purification, and formulation studies. Unambiguous regiochemistry ensures reproducible synthetic workflows; do not substitute with unvalidated in-class analogs.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
CAS No. 106660-11-1
Cat. No. B024800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid
CAS106660-11-1
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)O
InChIInChI=1S/C10H9NO4/c12-9(13)5-8-10(14)11-6-3-1-2-4-7(6)15-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
InChIKeyGBWCBWJRILQTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

106660-11-1: (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic Acid – A Benzoxazinone Acetic Acid Building Block for Medicinal Chemistry and Antibacterial Research


(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (CAS 106660-11-1) is a heterocyclic building block belonging to the 1,4-benzoxazin-3-one class. It features a fused benzoxazine core with a reactive acetic acid side chain at the 2-position, a structural motif that confers distinct physicochemical and biological properties relative to regioisomers and substituted analogs . The compound is employed as a versatile scaffold for the synthesis of antibacterial agents, aldose reductase inhibitors, and other pharmacologically active derivatives [1]. Its melting point is reported as 177–181 °C (lit.) .

Why 106660-11-1 Cannot Be Replaced by Closely Related Benzoxazinone Acetic Acid Analogs Without Experimental Validation


Benzoxazinone acetic acid derivatives exhibit pronounced structure-activity relationships that preclude generic substitution. The exact position of the acetic acid moiety (2- vs. 6- or 7-yl) and the nature of ring substituents (H vs. Cl vs. CH₃) critically modulate antibacterial potency, physicochemical properties, and enzyme inhibition profiles. For example, the 6-chloro analog demonstrates substantially enhanced activity against Klebsiella pneumoniae and Enterococcus faecalis compared to the parent compound [1], while the 3-thioxo derivatives are consistently more potent aldose reductase inhibitors than their 3-oxo counterparts [2]. Furthermore, regioisomers such as the 6-yl derivative (CAS 134997-91-4) possess markedly different melting points (281–283 °C vs. 177–181 °C) , directly impacting solid-state handling and formulation. These documented divergences underscore that substituting 106660-11-1 with an in-class analog without empirical validation risks compromised biological outcomes and irreproducible synthetic workflows.

Quantitative Differentiation of 106660-11-1: Head-to-Head Antibacterial, Physicochemical, and Enzyme Inhibition Data


Antibacterial Activity of 106660-11-1 vs. 6-Chloro Analog: MIC Values Against Gram-Positive and Gram-Negative Strains

In a direct head-to-head study, (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (Compound OA) and its 6-chloro derivative (Compound OCA) were evaluated for antibacterial activity against a panel of clinically relevant strains using the agar plate dilution method [1]. The parent compound OA exhibited an MIC of ≤4.03 µg/mL against Enterococcus faecalis, 125 µg/mL against Bacillus species and Staphylococcus aureus, and 250 µg/mL against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas. In contrast, the 6-chloro analog OCA displayed markedly improved potency against K. pneumoniae (MIC ≤4.03 µg/mL) and E. faecalis (MIC ≤4.03 µg/mL), but showed no advantage against E. coli or Pseudomonas. These data demonstrate that the 6-chloro substitution confers a species-specific potency gain, while the unsubstituted parent compound retains a broader, moderate activity profile [1].

Antibacterial MIC Benzoxazine

Melting Point Differentiation of 106660-11-1 from the 6-Yl Regioisomer (CAS 134997-91-4)

The 2-yl acetic acid regioisomer (106660-11-1) and the 6-yl acetic acid regioisomer (CAS 134997-91-4) exhibit a substantial melting point differential of approximately 104 °C . The 2-yl derivative melts at 177–181 °C, whereas the 6-yl derivative melts at 281–283 °C. This disparity reflects differences in crystal packing and intermolecular hydrogen bonding arising from the distinct positions of the acetic acid substituent on the benzoxazinone ring. Such a large ΔTm has direct implications for purification (recrystallization solvent selection), solid-state formulation, and thermal stability assessments .

Physicochemical Properties Melting Point Regioisomer

Aldose Reductase Inhibitory Activity: 3-Oxo vs. 3-Thioxo Benzoxazine Acetic Acid Derivatives

In a systematic structure-activity relationship study, N-acetic acid derivatives of 2-substituted 1,4-benzoxazines were evaluated as inhibitors of aldose reductase from human placenta in vitro [1]. The investigation revealed that 3-thioxo derivatives were consistently more potent inhibitors than the corresponding 3-oxo derivatives. While specific IC₅₀ values for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid are not reported in this study, the class-level inference establishes that the 3-oxo scaffold, represented by 106660-11-1, provides a baseline inhibitory activity that can be enhanced by thioxo substitution. Furthermore, the study noted that many 3-oxo compounds were not very effective in inhibiting sorbitol accumulation in rat sciatic nerve in vivo, whereas 3-thioxo compounds bearing an isopropyl group at the 2-position showed highly potent in vivo activity [1]. This positions 106660-11-1 as a foundational 3-oxo building block for further derivatization aimed at improving aldose reductase inhibition.

Aldose Reductase Enzyme Inhibition Diabetes

Synthetic Accessibility of 106660-11-1 via Phase-Transfer Catalysis

A general synthetic route to 3-oxo-3,4-dihydro-2H-1,4-benzoxazines, including the target compound, has been established using phase-transfer catalysis (PTC) conditions . The method involves the reaction of 2-aminophenols with chloroacetyl chloride under PTC, followed by cyclization. This approach provides a practical and scalable alternative to traditional acid-catalyzed or high-temperature cyclizations. While specific yields for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid are not enumerated in the abstract, the PTC methodology is documented to be applicable to a range of benzoxazinone acetic acid derivatives, offering a reproducible and mild synthetic entry point compared to more forcing conditions required for substituted analogs .

Organic Synthesis Phase-Transfer Catalysis Benzoxazine

Regiochemical Specificity: 2-Yl Acetic Acid Substituent Confers Unique Reactivity Profile

The position of the acetic acid moiety on the benzoxazinone ring is a critical determinant of both physicochemical and biological properties. (3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid (106660-11-1) features the acetic acid group at the 2-position, adjacent to the lactam carbonyl. This substitution pattern contrasts with the 6-yl (CAS 134997-91-4) and 7-yl (CAS 106660-11-1 is 2-yl; 7-yl is a distinct compound) regioisomers. The 2-yl substitution influences the acidity of the acetic acid proton (predicted pKa ≈ 3.92) and alters the spatial orientation of the carboxylate group for hydrogen bonding and metal coordination. In antibacterial assays, the 2-yl parent compound demonstrates a different spectrum of activity compared to its Mannich base derivatives, underscoring that the 2-position is a key vector for modulating biological activity [1]. This regiochemical identity cannot be assumed to be interchangeable with other positional isomers.

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

High-Impact Application Scenarios for 106660-11-1 in Antibacterial Discovery, Enzyme Inhibition, and Synthetic Methodology


Gram-Positive Antibacterial Lead Optimization Using 106660-11-1 as a Scaffold

Based on direct MIC data showing activity against Enterococcus faecalis (≤4.03 µg/mL) and Staphylococcus aureus (125 µg/mL) [1], 106660-11-1 serves as a validated starting point for hit-to-lead optimization targeting Gram-positive pathogens. Researchers can employ the compound to explore structure-activity relationships at the 4-position (via Mannich base formation) or 6-position (halogenation) to enhance potency and broaden the spectrum. The 6-chloro analog data provide a clear benchmark for halogenation effects [1].

Aldose Reductase Inhibitor Development and Diabetes Complication Research

As a representative 3-oxo benzoxazine acetic acid derivative, 106660-11-1 is appropriate for use in aldose reductase inhibition assays and as a control compound for evaluating 3-thioxo or 2-substituted analogs. The class-level evidence from Ikeda et al. indicates that 3-oxo compounds possess measurable but submaximal inhibitory activity, making them useful as baseline comparators in SAR studies aimed at identifying more potent inhibitors for diabetic neuropathy and other complications [2].

Regiochemical Selectivity Studies in Benzoxazinone Functionalization

The pronounced physicochemical differences between the 2-yl (106660-11-1, mp 177–181 °C) and 6-yl (134997-91-4, mp 281–283 °C) regioisomers make 106660-11-1 an ideal substrate for investigating regioselective transformations. Its lower melting point and distinct solid-state properties facilitate handling and purification during synthetic method development, while its well-defined 2-yl substitution pattern serves as a template for studying directed ortho-metalation, cross-coupling, and electrophilic aromatic substitution reactions.

Phase-Transfer Catalysis Method Development and Scale-Up

The established synthesis of 106660-11-1 via phase-transfer catalysis positions the compound as a model substrate for optimizing PTC conditions, catalyst loading, and solvent systems. Industrial and academic labs developing scalable heterocycle syntheses can use this compound to benchmark reaction efficiency, yield, and purity against traditional thermal cyclization methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.